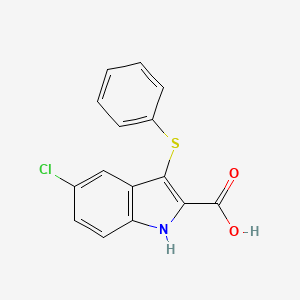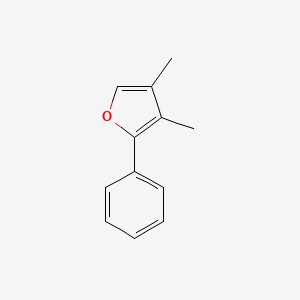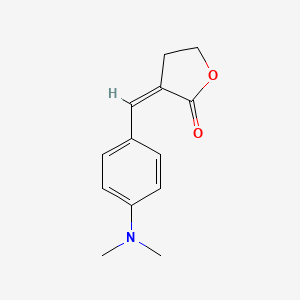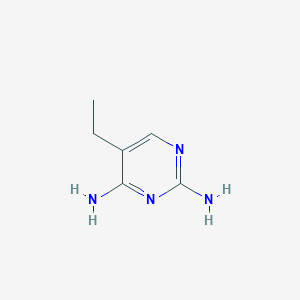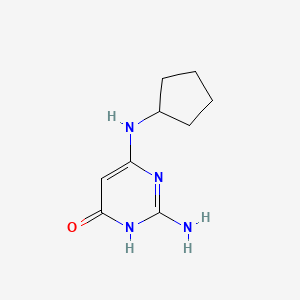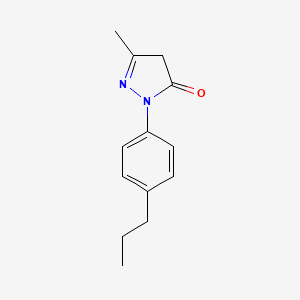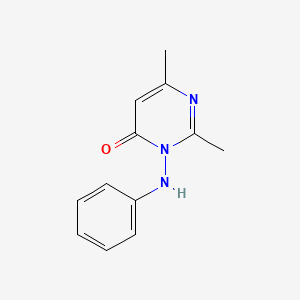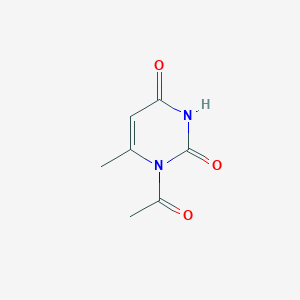
1-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3h)-pyrimidinedione,1-acetyl-6-methyl-, a pyrimidine derivative, is an interesting compound in organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2,4(1H,3h)-pyrimidinedione,1-acetyl-6-methyl- involves condensation reactions. One method includes the reaction of acetylacetone with urea under acidic conditions. Specific temperatures and catalysts may be used to optimize yield.
Industrial Production Methods
Industrially, this compound can be produced via continuous flow reactors, offering better control over reaction conditions, purity, and yield. The use of automated synthesisers can enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions:
Oxidation: Forms N-oxides in the presence of oxidizing agents.
Reduction: Reductive amination can introduce additional amino groups.
Substitution: Halogenation and alkylation reactions to create derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminium hydride.
Substitution: Use of halogens (chlorine, bromine) or alkyl halides in the presence of bases or catalysts.
Major Products
N-oxide derivatives from oxidation.
Amino-substituted pyrimidines from reduction.
Halogenated or alkylated pyrimidines from substitution.
Aplicaciones Científicas De Investigación
2,4(1H,3h)-pyrimidinedione,1-acetyl-6-methyl- has diverse research applications:
Chemistry: Intermediate in organic synthesis, precursor to other heterocyclic compounds.
Biology: Studied for its interaction with nucleic acids and proteins.
Medicine: Potential anti-tumor, antiviral, and antibacterial activities.
Industry: Used in the development of novel materials and dyes.
Mecanismo De Acción
The compound interacts with molecular targets, including enzymes and receptors. It can inhibit specific pathways, influencing cellular processes like replication and transcription.
Comparación Con Compuestos Similares
2,4(1H,3h)-pyrimidinedione,1-acetyl-6-methyl- stands out due to its specific substitution pattern:
Similar Compounds: Other pyrimidinediones, such as thymine and uracil.
Uniqueness: The 1-acetyl-6-methyl substitution offers distinct reactivity and potential biological activities compared to non-substituted pyrimidines.
There you have it! An in-depth dive into 2,4(1H,3h)-pyrimidinedione,1-acetyl-6-methyl-.
Propiedades
Fórmula molecular |
C7H8N2O3 |
|---|---|
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
1-acetyl-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-6(11)8-7(12)9(4)5(2)10/h3H,1-2H3,(H,8,11,12) |
Clave InChI |
SPIIJNOPARQKRE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC(=O)N1C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanol, 2,2'-[(5-amino-6-chloro-4-pyrimidinyl)imino]bis-](/img/structure/B15212329.png)
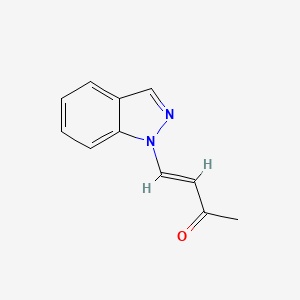
![(R)-Methyl 4-(benzo[d][1,3]dioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B15212349.png)
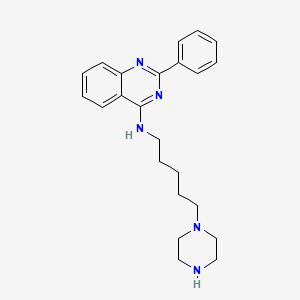
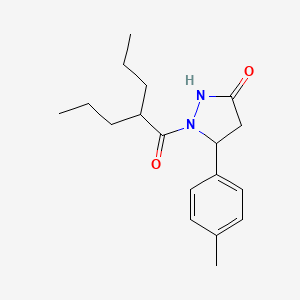
![Cyclopentanone, 2-[(2-ethoxy-1H-indol-3-yl)carbonyl]-4,4-dimethyl-](/img/structure/B15212356.png)

